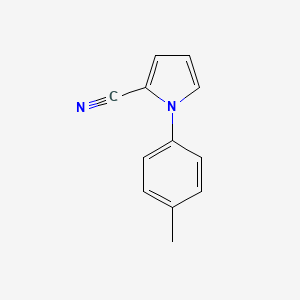
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane: is an organosilicon compound with a unique structure that includes both silicon and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can lead to the formation of various organosilicon derivatives.
科学研究应用
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane has several scientific research applications:
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. Additionally, the presence of oxygen atoms allows for hydrogen bonding and other interactions that can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
Uniqueness
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane is unique due to its combination of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where traditional organic compounds may not be suitable, such as in the development of advanced materials and specialized reagents.
属性
CAS 编号 |
65946-59-0 |
|---|---|
分子式 |
C11H28O2Si3 |
分子量 |
276.59 g/mol |
IUPAC 名称 |
trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H28O2Si3/c1-14(2,3)10-11(12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 |
InChI 键 |
LIAZNEMTJSEKDC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
Pictograms |
Flammable |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1620840.png)
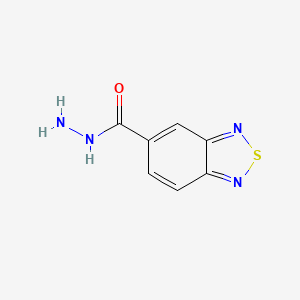
![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)
![Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate](/img/structure/B1620844.png)
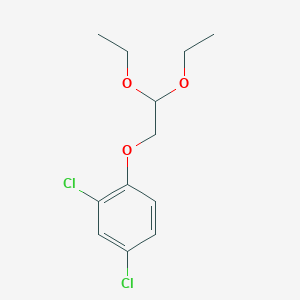
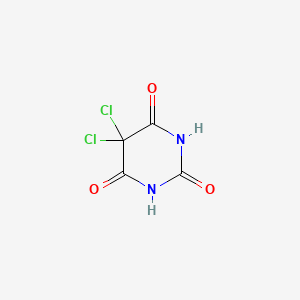
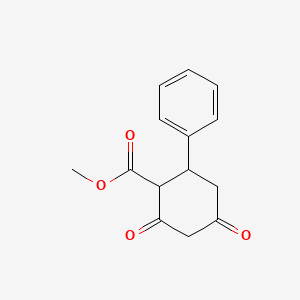
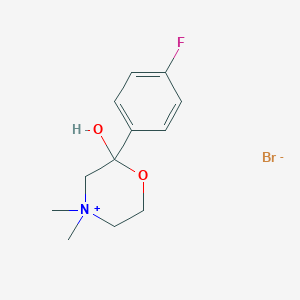
![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
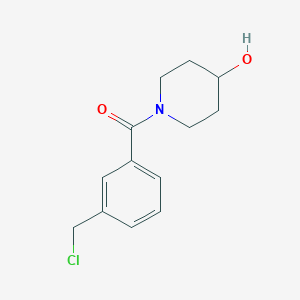
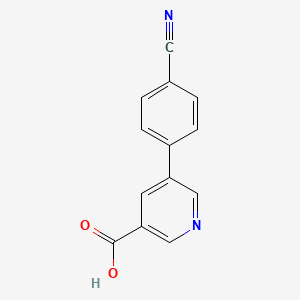
![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)
